3-(3-Chlorophenyl)propan-1-amine
Overview
Description
3-(3-Chlorophenyl)propan-1-amine is a chemical compound that is part of a broader class of organic compounds containing an amine group attached to a propane chain which is further substituted with a chlorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 3-(3-Chlorophenyl)propan-1-amine.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of chlorophenyl derivatives with amines or the reduction of corresponding Schiff bases. For instance, the synthesis of a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, was achieved through Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the synthesis of N3O3 amine phenols involved the reduction of Schiff bases derived from the condensation reactions of triaminopropane with salicylaldehydes . These methods could potentially be adapted for the synthesis of 3-(3-Chlorophenyl)propan-1-amine.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3-Chlorophenyl)propan-1-amine has been studied using various spectroscopic methods and theoretical calculations. For example, the crystal structure of a related compound was determined by X-ray crystallography, and its molecular geometry and vibrational analysis were carried out using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of 3-(3-Chlorophenyl)propan-1-amine.
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds with amines has been explored in several studies. For instance, the reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with various primary amines in aqueous potassium hydroxide yielded N-substituted 3-(2,4,6-trimethylphenyl)propionamides . Additionally, the kinetics and mechanisms of reactions involving chlorophenyl thionocarbonates with alicyclic amines were studied, providing insights into the reactivity of chlorophenyl compounds . These findings can inform the expected chemical behavior of 3-(3-Chlorophenyl)propan-1-amine in reactions with amines and other nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(3-Chlorophenyl)propan-1-amine can be inferred from spectroscopic data and quantum chemical studies. For example, the vibrational wavenumbers and NMR chemical shift values of a related compound were in good agreement with experimental data, and its stability was analyzed using natural bond orbital analysis . The physical properties such as melting points, solubility, and crystallinity can be determined experimentally, while chemical properties like acidity, basicity, and reactivity can be predicted based on the molecular structure and substituent effects.
Scientific Research Applications
Synthesis and Characterization of Ligands and Complexes :
- Hexadentate N3O3 amine phenols, including those related to 3-(3-Chlorophenyl)propan-1-amine, have been synthesized and characterized. These compounds are important for their potential applications in coordination chemistry and catalysis (Liu, Wong, Rettig, & Orvig, 1993).
Antibacterial and Antioxidant Properties :
- Compounds related to 3-(3-Chlorophenyl)propan-1-amine have demonstrated significant antibacterial activity. For instance, amine oxalates derived from this compound showed high antibacterial efficacy, although they were less effective as antioxidants (Arutyunyan et al., 2012).
Pharmaceutical Applications :
- Various analogs of 3-(3-Chlorophenyl)propan-1-amine have been synthesized and evaluated as potential antidepressant agents. These compounds were found to be effective in animal models of depression, with some showing lower side effects compared to traditional antidepressants (Clark et al., 1979).
Corrosion Inhibition in Materials Science :
- Tertiary amines derived from 1,3-di-amino-propan-2-ol, which is structurally similar to 3-(3-Chlorophenyl)propan-1-amine, have shown promise as corrosion inhibitors for carbon steel. These compounds form protective layers on the metal surface, significantly reducing corrosion rates (Gao, Liang, & Wang, 2007).
Synthesis of Novel Compounds for Various Applications :
- Research has been conducted on synthesizing novel derivatives of 3-(3-Chlorophenyl)propan-1-amine for different applications, including antimicrobial studies. These compounds have been found to exhibit significant biological activity (Tayade et al., 2012).
Analytical Chemistry Applications :
- Amino-functionalized polymers based on compounds like 3-(3-Chlorophenyl)propan-1-amine have been used in solid-phase microextraction techniques for environmental sampling, demonstrating their utility in analytical chemistry (Bagheri, Babanezhad, & Khalilian, 2008).
Safety And Hazards
properties
IUPAC Name |
3-(3-chlorophenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCPCBZNAUDRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623815 | |
Record name | 3-(3-Chlorophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)propan-1-amine | |
CAS RN |
18655-49-7 | |
Record name | 3-Chlorobenzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18655-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.